molecular formula C6H5N3O B13004333 Pyrazolo[1,5-b]pyridazin-4(7H)-one

Pyrazolo[1,5-b]pyridazin-4(7H)-one

Cat. No.: B13004333
M. Wt: 135.12 g/mol
InChI Key: WOGBPKZQPXEBCW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-4(7H)-one (CAS 151554-78-8) is a chemical compound with the molecular formula C6H5N3O and a molecular weight of 135.13 g/mol . This fused bicyclic heterocycle is part of a class of nitrogen-containing structures that are of significant interest in medicinal chemistry for constructing novel bioactive molecules . Compounds based on the pyrazolo-fused heterocycle scaffold, such as pyrazolo[1,5-a]pyrimidinones, have been identified through high-throughput screening as potential leads for antituberculosis agents, with structure-activity relationship (SAR) studies revealing key features of the pharmacophore . Furthermore, this class of compounds has demonstrated substantial potential in oncology research, acting as potent and selective protein kinase inhibitors (PKIs) for targeted cancer therapy . The rigidity and planar nature of the core structure make it a versatile scaffold for further chemical functionalization and library development in drug discovery programs . This product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

7H-pyrazolo[1,5-b]pyridazin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-2-4-8-9-5(6)1-3-7-9/h1-4,8H

InChI Key

WOGBPKZQPXEBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C(=CC=N2)C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Dicarbonyl Compounds

  • Procedure: A 5-amino-pyrazole derivative (3 mmol) is reacted with a β-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) under an oxygen atmosphere at 130 °C for 18 hours.
  • Outcome: The reaction yields pyrazolo-fused heterocycles, including pyrazolo[1,5-b]pyridazin-4(7H)-one derivatives, as crystalline solids after cooling and recrystallization.

Oxidative Cyclization and Halogenation

  • Procedure: Cyclization is followed by oxidative halogenation using potassium persulfate (K2S2O8) and sodium halides to introduce halogen atoms at specific positions on the heterocyclic ring.
  • Conditions: Mild reaction conditions with acetic acid as solvent, often assisted by microwave irradiation to reduce reaction times.
  • Significance: This method allows for functionalization of the pyrazolo core, which can be important for tuning biological activity.

Microwave-Assisted One-Pot Synthesis

  • Procedure: A one-pot, two-step process involving palladium-catalyzed direct C–H arylation followed by saponification and decarboxylation under microwave irradiation.
  • Advantages: Shorter reaction times (minutes instead of hours), higher yields (up to 87%), and use of commercially available reagents.
  • Application: Although demonstrated for pyrazolo[1,5-a]pyrimidines, this approach is adaptable to this compound analogues.
Method Starting Materials Conditions Key Reagents/ Catalysts Yield Range (%) Notes
Cyclocondensation with β-dicarbonyls 5-amino-pyrazole + β-dicarbonyl compound Ethanol, AcOH, O2 atmosphere, 130 °C, 18 h Acetic acid, oxygen Moderate to High Forms pyrazolo-fused pyridazinones
Oxidative Halogenation Pyrazolo intermediate AcOH, K2S2O8, NaX (X = halide), microwave Potassium persulfate, sodium halides High Introduces halogen substituents
Microwave-Assisted One-Pot Arylated pyrazolo intermediates Pd(OAc)2, DavePhos, Cs2CO3, microwave Palladium catalyst, microwave 48–87 Efficient, rapid synthesis with high yield
  • The cyclocondensation approach is robust and yields crystalline products suitable for further purification and characterization.
  • Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving yields.
  • Palladium-catalyzed C–H activation enables direct functionalization of the heterocyclic core, expanding the scope of accessible derivatives.
  • Structural elucidation by NMR and X-ray crystallography confirms regioselectivity and tautomeric forms, critical for understanding biological activity.

The preparation of this compound primarily relies on cyclocondensation reactions between amino-pyrazole derivatives and β-dicarbonyl compounds under acidic and oxidative conditions. Advances in microwave-assisted synthesis and palladium-catalyzed C–H activation have enhanced the efficiency and versatility of these methods. Although direct reports on this compound are limited, methodologies developed for related pyrazolo-fused heterocycles provide a strong foundation for its synthesis and further functionalization.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitrypanosomal Activity
Recent studies have identified pyrazolo[1,5-b]pyridazin-4(7H)-one derivatives as potential candidates for the treatment of human African trypanosomiasis (HAT). A high-throughput screening of known kinase inhibitors revealed a pyrazolo[1,5-b]pyridazine scaffold that demonstrated selectivity against Trypanosoma brucei, the causative agent of HAT. The optimization of this scaffold led to compounds that showed significant reduction in parasitemia in mouse models, indicating promising therapeutic efficacy .

Antituberculosis Activity
Another significant application is in the fight against tuberculosis. Compounds based on the pyrazolo scaffold have been synthesized and tested for their activity against Mycobacterium tuberculosis. High-throughput screening campaigns have identified several analogues with low cytotoxicity and promising antitubercular activity within macrophages. These compounds operate through mechanisms distinct from traditional antitubercular agents, offering a potential pathway to overcome drug resistance .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications at various positions on the pyrazolo ring can significantly influence potency and selectivity against specific biological targets.

Modification Position Effect on Potency Target
R1 PositionSignificant loss in potency against CDK-2Cyclin-dependent Kinase 2
R2 PositionImproved selectivity for T. b. bruceiTrypanosomal Kinases
R3 PositionEnhanced CNS penetrationCentral Nervous System Targets

The data suggest that strategic substitutions can enhance selectivity while maintaining or improving overall activity against target pathogens .

Case Studies

Case Study 1: Optimization for HAT Treatment
In a study focusing on HAT, a series of this compound derivatives were synthesized and evaluated for their selectivity and efficacy. The lead compound demonstrated a favorable pharmacokinetic profile with CNS penetration capabilities, which is essential for targeting central nervous system stages of HAT. Despite some observed toxicity in mice, the compound's effectiveness in reducing parasitemia highlights its potential as a therapeutic agent .

Case Study 2: Antitubercular Lead Identification
A focused library of this compound analogues was screened against M. tuberculosis. The most promising candidates exhibited low cytotoxicity and high efficacy within macrophage cells. Notably, these compounds did not inhibit traditional targets associated with other antitubercular drugs, suggesting novel mechanisms of action that could be exploited for drug development .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-b]pyridazin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • This modification is linked to antitubercular activity (e.g., compound 6 in with HRMS m/z 489.3088) .
  • Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones: A tricyclic derivative with a pyrimidine extension, improving selectivity for adenosine A1 receptors (Ki = 0.105–0.244 µM) .
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazines : Incorporate a triazole ring, enhancing anticancer activity via apoptosis induction (e.g., compound 4c in with IC50 < 10 µM) .

Key Substituent Effects

  • Pyrazolo[1,5-b]pyridazines : Substituents at position 3 (e.g., 4-(trifluoromethyl)phenyl in ) improve kinase inhibition by modulating lipophilicity and steric bulk .
  • Pyrazolo[1,5-a]pyridin-4(5H)-ones : Cyclopropylmethyl groups at position 7 (e.g., ) enhance metabolic stability (predicted logP = 1.38) .

Enzyme Inhibition Profiles

Compound Class Target Enzyme Potency (IC50/Ki) Selectivity Notes References
Pyrazolo[1,5-b]pyridazin-4(7H)-one DYRK1A IC50 = 8.3 nM >240-fold selectivity over PDE6
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Mycobacterium tuberculosis MIC = 0.5 µg/mL Activity linked to C-5 methyl
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazinones A1 adenosine receptor Ki = 0.132 µM 43% inhibition at A2A, 46% at A3

Physicochemical Data

Compound Molecular Weight logP Solubility (µM) References
This compound 190.24 1.38 >100 (PBS)
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazinone 416.36 2.1 25 (DMSO)
Pyrazolo[1,5-a]pyridin-4(5H)-one 364.36 1.9 50 (MeOH)

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Bulky groups (e.g., 4-tert-butylpiperazine in ) enhance kinase binding but reduce solubility .
  • Position 6 : Linear alkyl chains (e.g., four-carbon chain in ) optimize PDE5 inhibition .
  • Aromatic Substituents : Trifluoromethyl groups () improve metabolic stability and target affinity .

Biological Activity

Pyrazolo[1,5-b]pyridazin-4(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic effects, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

The structure of this compound facilitates interactions with various biological targets. Modifications to its structure can significantly influence its pharmacological properties. For instance, substituents at specific positions on the pyridazine ring have been shown to enhance selectivity and potency against certain targets.

Key Findings from SAR Studies

  • Substitution Effects : Substituents at the R1 position of the pyrazolo[1,5-b]pyridazine scaffold can lead to varying shifts in potency against targets such as human kinases and Trypanosoma brucei (the causative agent of African sleeping sickness). For example, certain substitutions resulted in a 100-fold decrease in potency against T. brucei while significantly affecting human kinases like GSK-3β and CDK-2 .
  • Binding Interactions : Molecular docking studies have indicated that key binding interactions occur between the nitrogen atoms in the pyrazole and pyridine moieties and their respective targets. This has implications for designing more selective inhibitors .

Antitumor Activity

This compound derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this scaffold were tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, showing IC50 values ranging from 0.021 μM to 0.058 μM depending on the structural modifications .
CompoundCell LineIC50 Value (μM)
1HeLa0.021
2A5490.035
3MDA-MB-2310.058

Antimicrobial Activity

Research has shown that this compound exhibits activity against Mycobacterium tuberculosis. High-throughput screening identified several analogs that inhibited Mtb growth without significant cytotoxicity to host cells .

Neuroprotective Effects

Additionally, some derivatives have been evaluated for their neuroprotective properties. They have shown promise in models of neurodegenerative diseases by inhibiting pathways associated with neuronal cell death .

Case Studies

  • Antitubercular Activity : A focused library of this compound derivatives was screened for activity against Mtb. The most promising compounds exhibited low cytotoxicity and effective inhibition of bacterial growth within macrophages .
  • Kinase Inhibition : A series of studies focused on optimizing pyrazolo[1,5-b]pyridazines for selectivity against human kinases involved in various diseases. Compounds were designed to minimize off-target effects while maintaining efficacy against T. brucei .
  • Anticancer Studies : The anticancer potential was assessed through a series of in vitro assays demonstrating significant growth inhibition across multiple cancer cell lines with varying structural modifications enhancing activity .

Q & A

Basic Research Questions

Q. What are common synthetic routes for constructing the Pyrazolo[1,5-b]pyridazin-4(7H)-one core structure?

  • Methodological Answer : The core structure is typically synthesized via cyclization or functionalization of preformed heterocycles. For example:

  • Nitration : Treating methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with concentrated HNO₃ in H₂SO₄ at 0°C yields nitro-substituted derivatives. Post-reaction, the mixture is poured onto ice, filtered, and dried to isolate the product .
  • Formylation : Silylformamidine-mediated formylation in benzene under reflux conditions introduces aldehyde groups at position 7. Excess reagent is removed under reduced pressure, and the product is crystallized from hexane .
    • Key Considerations : Solvent choice (e.g., benzene for non-polar conditions), temperature control, and purification via recrystallization are critical for yield optimization.

Q. How are this compound derivatives characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and scaffold integrity. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate shows distinct aromatic proton shifts at δ 8.5–9.0 ppm and carbonyl carbons at ~160 ppm .
  • Elemental Analysis : Calculated vs. observed values for C, H, N ensure purity. Discrepancies >0.3% suggest impurities requiring column chromatography or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing electron-withdrawing groups (e.g., nitro) to the this compound scaffold?

  • Methodological Answer :

  • Temperature Control : Nitration at 0°C minimizes side reactions (e.g., over-nitration) .
  • Acid Strength : H₂SO₄ acts as both solvent and catalyst. Dilution with ice post-reaction prevents decomposition.
  • Workup : Cold water washing removes residual acids, improving yield .

Q. How should researchers address contradictory NMR data when characterizing novel derivatives?

  • Methodological Answer :

  • Purity Check : Re-crystallize or use preparative HPLC to remove impurities.
  • Alternative Techniques : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities. For example, unexpected peaks in ¹³C NMR may arise from tautomeric forms, requiring computational validation .

Q. What strategies are used to design this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at positions 3 and 7. For instance, 3-nitro groups enhance electrophilicity, improving receptor binding .
  • Bioisosteric Replacement : Replace ester groups (e.g., methyl carboxylate) with amides to modulate solubility and target affinity .

Q. What experimental approaches evaluate selectivity of this compound derivatives for adenosine receptor subtypes?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled agonists (e.g., NECA) on human A₁, A₂A, and A₃ receptors. Ki values <10 nM indicate high A₁ selectivity .
  • Functional cAMP Assays : Test antagonist activity by measuring cAMP inhibition in CHO cells transfected with A₁ receptors. EC₅₀ values correlate with potency .

Q. How can computational methods predict this compound derivatives as CDK inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with CDK2’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Glu81 and Leu83 .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values from kinase inhibition assays .

Q. What methodologies assess the cytotoxicity and genotoxicity of this compound derivatives in cancer models?

  • Methodological Answer :

  • MTT Assay : Measure mitochondrial activity in HCT116 or HeLa cells after 72-hour exposure. IC₅₀ <10 µM indicates potent cytotoxicity .
  • Comet Assay : Detect DNA strand breaks in neutral (double-strand) or alkaline (single-strand) conditions. High tail moment values suggest genotoxicity .

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